The synthesis of T22 involves several methods aimed at producing high-purity antibodies that can reliably detect tau oligomers. One common method includes the use of recombinant DNA technology to express the T22 antigen in Escherichia coli or insect cells. This process often involves:
Additionally, biotinylation techniques are employed to enhance the binding specificity of T22 antibodies during assays like immunohistochemistry or Western blotting .
The molecular structure of the T22 antigen has been characterized through various biophysical methods. Notably, its three-dimensional conformation reveals a unique fold that allows for specific interactions with tau oligomers. Structural studies often utilize X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the spatial arrangement of amino acids within the T22 structure.
Key structural data includes:
T22's interaction with tau oligomers can be described as a specific binding reaction, where the antibody recognizes and binds to conformational epitopes on the tau protein. This reaction can be quantitatively analyzed using techniques such as:
The mechanism by which T22 exerts its effects involves specific recognition of tau oligomers through conformational epitopes that are unique to these aggregates. Upon binding, T22 can facilitate various downstream effects:
Data from experimental studies indicate that T22 binding significantly alters the aggregation kinetics of tau proteins, thus providing a protective effect against neurodegeneration .
The physical properties of the T22 antigen include:
Chemical properties include:
These properties are crucial for ensuring reliable performance in laboratory assays .
The primary applications of the T22 antigen include:
T22's specificity for oligomeric tau makes it invaluable for both basic research into tau pathology and applied clinical diagnostics .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2